molecular formula C13H26N2O B262058 N-(cyclohexylmethyl)-2-(morpholin-4-yl)ethanamine

N-(cyclohexylmethyl)-2-(morpholin-4-yl)ethanamine

Cat. No. B262058
M. Wt: 226.36 g/mol
InChI Key: GYFCGUNCWZVGBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(cyclohexylmethyl)-2-(morpholin-4-yl)ethanamine, also known as CX614, is a potent ampakine compound that modulates the activity of AMPA receptors. It is a synthetic compound that has been extensively studied for its potential in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.

Mechanism of Action

N-(cyclohexylmethyl)-2-(morpholin-4-yl)ethanamine modulates the activity of AMPA receptors, which are ionotropic glutamate receptors that play a critical role in synaptic plasticity and learning and memory. N-(cyclohexylmethyl)-2-(morpholin-4-yl)ethanamine enhances the activity of AMPA receptors by increasing their conductance and slowing their desensitization. This leads to an increase in synaptic transmission and long-term potentiation, which are thought to underlie the cognitive-enhancing effects of N-(cyclohexylmethyl)-2-(morpholin-4-yl)ethanamine.
Biochemical and Physiological Effects:
N-(cyclohexylmethyl)-2-(morpholin-4-yl)ethanamine has been shown to have a wide range of biochemical and physiological effects. In addition to enhancing synaptic plasticity and cognitive function, N-(cyclohexylmethyl)-2-(morpholin-4-yl)ethanamine has been shown to increase the release of dopamine, norepinephrine, and acetylcholine, which are neurotransmitters that play a critical role in learning and memory. N-(cyclohexylmethyl)-2-(morpholin-4-yl)ethanamine has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes neuronal survival and growth.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(cyclohexylmethyl)-2-(morpholin-4-yl)ethanamine in lab experiments is its potency and selectivity for AMPA receptors. N-(cyclohexylmethyl)-2-(morpholin-4-yl)ethanamine has been shown to be more potent and selective than other ampakine compounds, which makes it a useful tool for studying the role of AMPA receptors in synaptic plasticity and cognitive function. However, one limitation of using N-(cyclohexylmethyl)-2-(morpholin-4-yl)ethanamine in lab experiments is its relatively short half-life, which requires frequent dosing to maintain its effects.

Future Directions

There are several future directions for research on N-(cyclohexylmethyl)-2-(morpholin-4-yl)ethanamine. One area of research is the development of more potent and selective ampakine compounds that can be used to target specific subtypes of AMPA receptors. Another area of research is the use of N-(cyclohexylmethyl)-2-(morpholin-4-yl)ethanamine in combination with other drugs or therapies to enhance its therapeutic effects. Finally, there is a need for further research on the long-term effects of N-(cyclohexylmethyl)-2-(morpholin-4-yl)ethanamine on cognitive function and neuronal health.

Synthesis Methods

N-(cyclohexylmethyl)-2-(morpholin-4-yl)ethanamine is synthesized through a multistep process that involves the reaction of cyclohexylmethylamine with 4-morpholineethanol, followed by the reduction of the resulting imine to the amine using sodium borohydride. The final step involves the reaction of the amine with ethyl chloroacetate to produce N-(cyclohexylmethyl)-2-(morpholin-4-yl)ethanamine. The synthesis method has been optimized to produce high yields of N-(cyclohexylmethyl)-2-(morpholin-4-yl)ethanamine with high purity.

Scientific Research Applications

N-(cyclohexylmethyl)-2-(morpholin-4-yl)ethanamine has been extensively studied for its potential in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In preclinical studies, N-(cyclohexylmethyl)-2-(morpholin-4-yl)ethanamine has been shown to enhance learning and memory, increase synaptic plasticity, and improve cognitive function. In animal models of Alzheimer's disease, N-(cyclohexylmethyl)-2-(morpholin-4-yl)ethanamine has been shown to reduce amyloid-beta deposition and improve cognitive function. In animal models of Parkinson's disease, N-(cyclohexylmethyl)-2-(morpholin-4-yl)ethanamine has been shown to protect dopaminergic neurons and improve motor function. In animal models of schizophrenia, N-(cyclohexylmethyl)-2-(morpholin-4-yl)ethanamine has been shown to reduce cognitive deficits and improve social interaction.

properties

Product Name

N-(cyclohexylmethyl)-2-(morpholin-4-yl)ethanamine

Molecular Formula

C13H26N2O

Molecular Weight

226.36 g/mol

IUPAC Name

N-(cyclohexylmethyl)-2-morpholin-4-ylethanamine

InChI

InChI=1S/C13H26N2O/c1-2-4-13(5-3-1)12-14-6-7-15-8-10-16-11-9-15/h13-14H,1-12H2

InChI Key

GYFCGUNCWZVGBH-UHFFFAOYSA-N

SMILES

C1CCC(CC1)CNCCN2CCOCC2

Canonical SMILES

C1CCC(CC1)CNCCN2CCOCC2

Origin of Product

United States

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